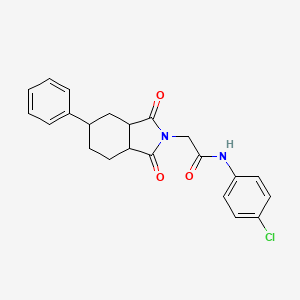![molecular formula C25H27NO3 B4166738 4-[3-(3-methylphenoxy)propoxy]-N-(2-phenylethyl)benzamide](/img/structure/B4166738.png)
4-[3-(3-methylphenoxy)propoxy]-N-(2-phenylethyl)benzamide
Übersicht
Beschreibung
4-[3-(3-methylphenoxy)propoxy]-N-(2-phenylethyl)benzamide, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of drugs called selective androgen receptor modulators (SARMs) and has been shown to have a number of potential applications in scientific research.
Wirkmechanismus
4-[3-(3-methylphenoxy)propoxy]-N-(2-phenylethyl)benzamide works by activating a protein called peroxisome proliferator-activated receptor delta (PPARδ), which plays a key role in regulating energy metabolism. When activated, PPARδ increases the expression of genes involved in fatty acid oxidation and glucose metabolism, leading to increased energy production and improved metabolic function.
Biochemical and Physiological Effects
Studies have shown that 4-[3-(3-methylphenoxy)propoxy]-N-(2-phenylethyl)benzamide has a number of biochemical and physiological effects on the body. It has been shown to increase endurance by up to 70% in animal studies, as well as improve lipid metabolism by increasing HDL cholesterol and reducing triglycerides. It has also been shown to reduce inflammation and oxidative stress, which are both key factors in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(3-methylphenoxy)propoxy]-N-(2-phenylethyl)benzamide has a number of advantages for use in scientific research. It is highly selective for PPARδ and has been shown to have few off-target effects. It is also relatively easy to administer, with a half-life of around 24 hours. However, there are also some limitations to its use, including the fact that it has not yet been approved for human use and that there are still some safety concerns surrounding its long-term use.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-[3-(3-methylphenoxy)propoxy]-N-(2-phenylethyl)benzamide. One area of interest is its potential use in the treatment of various diseases, including diabetes, obesity, and cardiovascular disease. Another area of interest is its potential use as a performance-enhancing drug in athletes, although this is still a highly controversial topic. Additionally, there is still much to be learned about the long-term effects of 4-[3-(3-methylphenoxy)propoxy]-N-(2-phenylethyl)benzamide use, particularly in humans.
Wissenschaftliche Forschungsanwendungen
4-[3-(3-methylphenoxy)propoxy]-N-(2-phenylethyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a number of effects on the body, including increasing endurance, reducing inflammation, and improving lipid metabolism. It has also been shown to have potential applications in the treatment of various diseases, including diabetes, obesity, and cardiovascular disease.
Eigenschaften
IUPAC Name |
4-[3-(3-methylphenoxy)propoxy]-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-20-7-5-10-24(19-20)29-18-6-17-28-23-13-11-22(12-14-23)25(27)26-16-15-21-8-3-2-4-9-21/h2-5,7-14,19H,6,15-18H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVRSZRKRVBDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[allyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4166656.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4166667.png)
![methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate](/img/structure/B4166676.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B4166681.png)
![1-(4-{3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)-1-propanone](/img/structure/B4166689.png)
![3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4166697.png)


![4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B4166709.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B4166716.png)
![2-[(6-acetyl-4-hydroxy-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4166727.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4166735.png)
![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4166744.png)
![2-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4166754.png)